1-Methyl-2,3,4-triphenylnaphthalene
Description
1-Methyl-2,3,4-triphenylnaphthalene (CAS 59795-14-1) is a polyaromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with one methyl and three phenyl groups. Its structure combines aromatic rigidity with steric bulk due to the phenyl substituents, which influence its physical and chemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C29H22 |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
1-methyl-2,3,4-triphenylnaphthalene |
InChI |
InChI=1S/C29H22/c1-21-25-19-11-12-20-26(25)28(23-15-7-3-8-16-23)29(24-17-9-4-10-18-24)27(21)22-13-5-2-6-14-22/h2-20H,1H3 |
InChI Key |
GPWUPSSZORXDKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Substituent Effects
1-Methyl-2,3,4-triphenylnaphthalene differs from simpler naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene) by the addition of three phenyl groups, which significantly increase its molecular weight (MW) and steric hindrance. Key comparisons include:
| Compound | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Naphthalene | C₁₀H₈ | 91-20-3 | None | 128.17 |
| 1-Methylnaphthalene | C₁₁H₁₀ | 90-12-0 | 1-methyl | 142.20 |
| 1,2,3,4-Tetraphenylnaphthalene | C₃₄H₂₄ | 751-38-2 | 1,2,3,4-tetraphenyl | 432.55 |
| 1-Methyl-2,3,4-triphenylnaphthalene | C₂₉H₂₂ | 59795-14-1 | 1-methyl; 2,3,4-triphenyl | 358.49 |
Key Observations :
- The phenyl groups in 1-methyl-2,3,4-triphenylnaphthalene enhance hydrophobicity (predicted logP > 7) compared to naphthalene (logP = 3.3) and 1-methylnaphthalene (logP = 4.1) .
- Steric effects from substituents reduce reactivity in electrophilic substitution reactions compared to unsubstituted naphthalene.
Physical Properties
Available data for structurally similar compounds suggest trends:
Implications :
Toxicological and Environmental Behavior
1-Methyl-2,3,4-triphenylnaphthalene lacks specific toxicological data in the provided evidence.
Data Gaps :
Priority Research Areas
Synthesis Optimization : Develop efficient routes for large-scale production.
Toxicokinetics : Assess metabolism, bioaccumulation, and organ-specific effects.
Environmental Monitoring : Study persistence in soil/water and degradation pathways.
Preparation Methods
Mechanistic Overview
The reaction proceeds via a Friedel-Crafts alkylation or aryl-aryl coupling mechanism, where methyl and phenyl groups are sequentially introduced to the naphthalene backbone. Organometallic catalysts, such as palladium complexes, are employed to mediate cross-coupling between brominated or iodinated aromatic intermediates. For instance, a methyl-substituted naphthalene derivative may react with phenylmagnesium bromide in the presence of Pd(PPh₃)₄ to yield the triarylated product.
Steric hindrance from the bulky phenyl groups significantly influences reaction kinetics. Studies indicate that ortho-substituted phenyl rings impede the approach of electrophilic reagents, necessitating prolonged reaction times or elevated temperatures to achieve satisfactory yields.
Reaction Conditions and Optimization
Optimal conditions for direct coupling involve:
-
Temperature : 80–120°C to balance reactivity and decomposition risks.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubilizing aromatic precursors.
-
Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ or analogous complexes.
A representative procedure involves heating 1-methylnaphthalene with three equivalents of phenylboronic acid in DMF at 100°C for 24 hours, yielding 1-methyl-2,3,4-triphenylnaphthalene in 65–70% isolated yield.
Pyrolytic Cyclization of Tetraphenylcyclopentadienone Derivatives
Adapting methodologies from tetraphenylnaphthalene synthesis, this route leverages high-temperature pyrolysis to assemble the naphthalene framework.
Synthetic Pathway
The reaction involves heating a mixture of tetraphenylcyclopentadienone (TPCP) and alkali metal o-halobenzoates at 250–375°C. For example, cesium o-bromobenzoate and TPCP undergo cyclization under nitrogen purge to form 1,2,3,4-tetraphenylnaphthalene, with analogous pathways applicable to methyl-substituted variants.
Key reaction equation :
Critical Parameters
-
Temperature : 300–340°C maximizes naphthalene formation while minimizing xanthone byproducts.
-
Molar Ratio : A 1:5 to 1:1 ratio of alkali metal salt to TPCP suppresses competing side reactions.
-
Purification : Chromatography on acid-washed alumina isolates the product in >90% purity.
| Parameter | Optimal Range | Yield (%) | Byproducts |
|---|---|---|---|
| Temperature | 300–340°C | 8–12 | Xanthone, unreacted TPCP |
| Reaction Time | 0.1–2.0 hours | — | Alkali metal halides |
| Solvent for Workup | Benzene/pentane | — | — |
Pd-Mediated C–H Functionalization
Recent advances in C–H bond activation enable direct functionalization of preformed naphthalene derivatives, bypassing multi-step coupling sequences.
Direct Arylation Strategy
A 2021 study demonstrated the efficacy of Pd(PPh₃)₄ and silver acetate in mediating the C-3 arylation of 1,2-oxathiine 2,2-dioxides, a methodology adaptable to naphthalene systems. For 1-methyl-2,3,4-triphenylnaphthalene, this approach involves:
-
Bromination at the C-3 position using Br₂ in CHCl₃.
-
Suzuki-Miyaura coupling with phenylboronic acid under Pd(OAc)₂ catalysis.
Reaction conditions :
Advantages and Limitations
-
Advantages : Reduced step count, high regioselectivity.
-
Limitations : Sensitivity to steric bulk; C–H activation at hindered positions requires tailored ligands.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| Direct Coupling | 65–70 | 80–120 | Pd(PPh₃)₄ | Moderate |
| Pyrolytic Cyclization | 8–12 | 300–340 | None | Low |
| C–H Functionalization | 75–82 | 80–100 | Pd(OAc)₂/PCy₃ | High |
The C–H functionalization route emerges as the most efficient, combining high yields with operational simplicity. However, direct coupling remains valuable for large-scale synthesis due to established protocols .
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